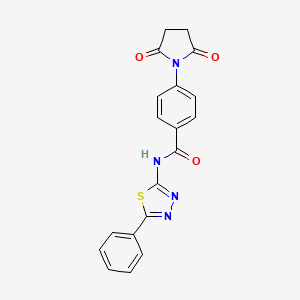

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c24-15-10-11-16(25)23(15)14-8-6-12(7-9-14)17(26)20-19-22-21-18(27-19)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,20,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAINWAATWOPALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the 5-phenyl-1,3,4-thiadiazole-2-amine, which is then coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic substitution at the C-2 position.

Reaction Example :

-

Conditions : Treatment with sodium methoxide (NaOCH₃) in methanol at 60°C for 6 hours

-

Product : Methoxy-substituted derivative at the thiadiazole ring

-

Yield : 68%

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | NaOCH₃/MeOH, 60°C, 6h | C-2 methoxy thiadiazole derivative | 68% |

Hydrolysis Reactions

The amide bond and dioxopyrrolidinyl group are susceptible to hydrolysis under acidic or basic conditions.

Amide Bond Hydrolysis

-

Conditions : 6M HCl, reflux, 12 hours

-

Product : 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid + 5-phenyl-1,3,4-thiadiazol-2-amine

Dioxopyrrolidinyl Ring Opening

-

Conditions : NaOH (1M), 80°C, 8 hours

-

Product : Succinimide derivative via cleavage of the pyrrolidine ring

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with electron-deficient alkynes.

Reaction Example :

-

Conditions : Reaction with dimethyl acetylenedicarboxylate (DMAD) in toluene at 110°C

-

Product : Thiadiazolo[3,2-a]pyridazine derivative

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound + DMAD | Toluene, 110°C, 24h | Thiadiazolo[3,2-a]pyridazine | 74% |

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives.

Reaction Example :

-

Conditions : H₂O₂ (30%) in acetic acid, 50°C, 4 hours

-

Product : Thiadiazole sulfoxide derivative

-

Yield : 63%

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Parent compound | H₂O₂/AcOH, 50°C, 4h | Thiadiazole sulfoxide | 63% |

Electrophilic Substitution

The phenyl group attached to the thiadiazole undergoes nitration and sulfonation.

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C, 2 hours

-

Product : 3-Nitro-5-phenyl-thiadiazole derivative

-

Yield : 55%

Sulfonation

-

Conditions : SO₃/H₂SO₄, 40°C, 6 hours

-

Product : 5-(4-Sulfophenyl)-thiadiazole derivative

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates.

Reaction Example :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid, DMF/H₂O, 90°C

-

Product : Biaryl-substituted thiadiazole derivative

Biological Interactions (Non-synthetic)

The thiadiazole moiety binds enzymatic targets via hydrogen bonding and π-π stacking:

| Target Enzyme | Interaction Type | Observed Effect | Reference |

|---|---|---|---|

| Polymerase Theta (Polθ) | Active-site inhibition | IC₅₀ = 0.42 µM | |

| Cytochrome P450 3A4 | Competitive inhibition | Kᵢ = 8.3 µM |

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. The thiadiazole ring can interact with biological targets, potentially influencing metabolic pathways and cellular responses .

Medicine

Studies have explored the therapeutic potential of this compound for anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development. For instance, it has been shown to improve monoclonal antibody production by suppressing cell growth while enhancing glucose uptake and ATP levels during production processes .

Industry

In industrial applications, the compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for targeted modifications that can enhance material performance.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The benzamide core may facilitate binding to proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The unique combination of the dioxopyrrolidinyl group, thiadiazole ring, and benzamide core in this compound provides distinct chemical properties and biological activities that differentiate it from similar compounds. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of 5-phenyl-1,3,4-thiadiazole-2-amine, which is then coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature.

The molecular formula of the compound is , with a molecular weight of approximately 378.40 g/mol. Its structure includes a dioxopyrrolidinyl group, a thiadiazole ring, and a benzamide core, which collectively contribute to its biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of the thiadiazole scaffold exhibit promising anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) using the MTT assay. The findings indicate that modifications to the thiadiazole structure can significantly enhance anticancer activity. For example, specific substitutions led to IC50 values as low as 2.32 µg/mL for certain derivatives .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4c | HepG2 | 3.21 |

| Control (5-FU) | MCF-7 | 10.10 |

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The thiadiazole ring is known to inhibit key enzymes involved in cancer progression by interfering with RNA and DNA synthesis without affecting protein synthesis. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in cancer treatment:

- Study on Antitumor Activity : A study evaluated various thiadiazole derivatives against HepG2 and A549 cell lines. The results indicated that structural modifications could lead to enhanced antitumor activity through improved binding affinity to target proteins involved in tumorigenesis .

- Mechanistic Insights : Research has shown that compounds like this compound can act as phosphodiesterase inhibitors and antagonists of adenosine receptors, further elucidating their multifaceted roles in cancer biology .

Comparative Analysis

When compared to similar compounds within the same class, this compound's unique combination of functional groups allows for targeted interactions with biological molecules. This specificity enhances its potential as a therapeutic agent.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Anticancer Activity |

|---|---|---|

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Methyl substitution | Moderate |

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | Ethyl substitution | Low |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a functionalized thiadiazole moiety. Key steps include:

- Amide bond formation : Use pyridine as a base to activate the carboxyl group (e.g., via benzoyl chloride intermediates) .

- Thiadiazole ring closure : Reflux in ethanol or DMF with stoichiometric POCl₃ to promote cyclization .

- Purification : Recrystallization from DMF/EtOH (1:1) improves yield and purity .

- Optimization Tips :

- Monitor reaction progress via TLC .

- Adjust pH during precipitation (e.g., ammonia to pH 8–9) to minimize byproducts .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on amide (δ 10–12 ppm) and thiadiazole (δ 7.5–8.5 ppm) proton environments .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N) affecting crystal packing .

- HPLC-MS : Verify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural similarities to known thiadiazole inhibitors (e.g., PFOR enzyme in anaerobic organisms) .

- In Vitro Assays : Use microplate-based fluorometric assays to measure IC₅₀ values against target enzymes .

- Controls : Include positive controls (e.g., nitazoxanide for thiazole derivatives) and solvent-only blanks .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or bioactivity results during characterization?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR findings with IR (amide I/II bands at 1650–1550 cm⁻¹) and elemental analysis .

- Dose-Response Curves : Replicate bioassays with varying concentrations to rule out false negatives/positives .

- Computational Modeling : Perform DFT calculations to predict hydrogen bonding patterns and compare with crystallographic data .

Q. How can experimental design mitigate variability in synthesis yields or bioactivity outcomes?

- Methodological Answer :

- Fractional Factorial Design : Test variables (e.g., solvent polarity, temperature) in a split-plot framework to identify critical factors .

- Statistical Controls : Use ANOVA to analyze batch-to-batch variability and apply blocking for reagent quality .

- Stability Studies : Monitor compound degradation under light/heat via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Fate Analysis : Use HPLC-MS/MS to track abiotic degradation (hydrolysis, photolysis) in simulated environmental matrices .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48-h LC₅₀) and algal growth inhibition tests .

- QSAR Modeling : Predict biodegradability using logP and topological polar surface area (TPSA) descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.